(2R,5S)-5-phenyloxolane-2-carboxylic acid
Overview
Description
(2R,5S)-5-Phenyloxolane-2-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural properties The compound features a five-membered oxolane ring with a phenyl group attached to the fifth carbon and a carboxylic acid group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-5-phenyloxolane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and dihydrofuran.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often catalyzed by acids or bases.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions, using reagents like potassium permanganate or chromium trioxide.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (2R,5S) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenyl group or the oxolane ring can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products:
Oxidation Products: Phenyl oxolane derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohols, aldehydes, and reduced oxolane derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated phenyl oxolane derivatives.
Chemistry:
Synthesis of Complex Molecules: this compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme-substrate interactions and to develop enzyme inhibitors.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in designing chiral drugs with specific biological activities.
Industry:
Material Science: The compound is explored for its potential in creating novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2R,5S)-5-phenyloxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
(2R,5R)-5-phenyloxolane-2-carboxylic acid: Another stereoisomer with different biological activity.
(2S,5S)-5-phenyloxolane-2-carboxylic acid: A stereoisomer with distinct reactivity and applications.
5-phenyloxolane-2-carboxylic acid: Without specific stereochemistry, this compound has different properties and uses.
Uniqueness: (2R,5S)-5-phenyloxolane-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its stereoisomers and other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(2R,5S)-5-phenyloxolane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXMVYUZNXKAKD-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301193522 | |
Record name | 2-Furancarboxylic acid, tetrahydro-5-phenyl-, (2R,5S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301193522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807885-11-5 | |
Record name | 2-Furancarboxylic acid, tetrahydro-5-phenyl-, (2R,5S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807885-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furancarboxylic acid, tetrahydro-5-phenyl-, (2R,5S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301193522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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